(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol
Description
“(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol” is a substituted benzyl alcohol derivative with the molecular formula C₁₆H₁₅ClO₃ and an average molecular mass of 290.74 g/mol . Its structure features a central phenyl ring substituted with chlorine at position 3, methoxy at position 5, and a 4-methylbenzyl ether group at position 4. The primary alcohol (–CH₂OH) at the benzylic position distinguishes it from aldehyde precursors like its benzaldehyde analogue, 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, which has a molecular formula of C₁₆H₁₃ClO₃ and a monoisotopic mass of 290.070972 .
Properties
Molecular Formula |
C16H17ClO3 |
|---|---|
Molecular Weight |
292.75 g/mol |
IUPAC Name |
[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C16H17ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
WGGOLFZQGGGFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Etherification: The final step involves the etherification of the phenol group with 4-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have been shown to inhibit the growth of bacteria and fungi. The presence of the chloro and methoxy groups may enhance its activity against certain pathogens, making it a candidate for further pharmacological studies.
Anti-inflammatory Properties
Compounds containing methoxy and chloro substituents are often explored for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis or other inflammatory diseases.
Material Science
The unique chemical properties of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol make it suitable for applications in material science.
Polymer Additives
This compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its compatibility with various polymers can improve the performance of materials used in packaging and construction.
Coatings and Paints
Due to its chemical structure, this compound may also serve as a component in coatings that require specific durability and resistance to environmental factors. The incorporation of such compounds can lead to the development of advanced protective coatings.
Agricultural Sciences
The agricultural sector can benefit from the application of this compound as well.
Pesticide Development
Research into phenolic compounds has highlighted their potential as natural pesticides. The structural characteristics of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol may allow it to act effectively against pests while being less harmful to beneficial insects.
Plant Growth Regulators
There is potential for this compound to be explored as a plant growth regulator. Its ability to influence plant physiological processes could lead to enhanced growth rates or improved resistance to stressors.
Case Studies
Mechanism of Action
The mechanism of action of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[3-Chloro-5-methoxy-4-(1,2-oxazol-5-ylmethoxy)phenyl]methanol
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol
- Molecular Formula: C₁₈H₂₀ClFNO₃
- Key Differences: Substitutes the 4-methylbenzyloxy group with a 4-fluorobenzyloxy group, increasing electronegativity at the benzyl position . Features an ethanolamine side chain (–NH–CH₂CH₂OH), introducing a secondary amine and hydroxyl group.
Isoxazole-Containing Analogues
(3-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol
4-(4-Chlorophenyl)-5-methyl-3-(4-((4-methylbenzyl)oxy)phenyl)isoxazole (Compound 24)
- Key Features :
Functional Group Variations
3-(3,5-Dimethylisoxazol-4-yl)-5-(hydroxy(phenyl)methyl)phenol
- Key Features: Replaces the 4-methylbenzyloxy group with a phenol (–OH) and a hydroxy(phenyl)methyl (–CH(OH)Ph) group .
Methyl-3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (Compound 23)
- Key Features :
Comparative Data Table
Biological Activity
The compound (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The IUPAC name of the compound is (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol , with the following molecular formula: . The compound features a chlorinated phenolic structure with methoxy and benzyl ether substituents, contributing to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Below is a summary of its notable biological activities based on various studies.
Antimicrobial Activity
- Mechanism of Action : The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates varying MIC values against different bacterial strains, indicating its broad-spectrum activity.
Anticancer Activity
-
Cell Line Studies : The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
- Molecular Mechanisms : The anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of related compounds demonstrated that modifications in the molecular structure significantly influenced antimicrobial potency. The synthesized derivatives were tested against common pathogens, revealing that certain structural features enhance their activity .
Study 2: Anticancer Potential
In vitro assays conducted on various cancer cell lines revealed that the compound not only inhibits cell growth but also induces apoptosis. The study utilized flow cytometry to confirm increased apoptotic cells upon treatment with the compound .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
